4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2260932-91-8
VCID: VC5029537
InChI: InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-1-3-7(12,5-6)4-2-6;/h1-5,12H2;1H
SMILES: C1CC2(CCC1(C2)C(F)(F)F)N.Cl
Molecular Formula: C8H13ClF3N
Molecular Weight: 215.64

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride

CAS No.: 2260932-91-8

Cat. No.: VC5029537

Molecular Formula: C8H13ClF3N

Molecular Weight: 215.64

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride - 2260932-91-8

Specification

CAS No. 2260932-91-8
Molecular Formula C8H13ClF3N
Molecular Weight 215.64
IUPAC Name 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride
Standard InChI InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-1-3-7(12,5-6)4-2-6;/h1-5,12H2;1H
Standard InChI Key KETNMGPNEFGRHW-UHFFFAOYSA-N
SMILES C1CC2(CCC1(C2)C(F)(F)F)N.Cl

Introduction

Structural and Molecular Characteristics

Bicyclic Framework and Substituent Positioning

The compound’s core consists of a bicyclo[2.2.1]heptane system, a norbornane derivative featuring two fused cyclohexane rings sharing three carbon atoms. The amine group occupies the bridgehead position (C1), while the trifluoromethyl (-CF3_3) group resides at C4, creating a stereoelectronically distinct environment . This positioning is critical for modulating the compound’s physicochemical properties, as demonstrated by its InChIKey KETNMGPNEFGRHW-UHFFFAOYSA-N, which encodes its unique connectivity and stereochemistry.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
Molecular FormulaC8H13ClF3N\text{C}_8\text{H}_{13}\text{ClF}_3\text{N}
Molecular Weight215.64g/mol215.64 \, \text{g/mol}
SMILESC1CC2(CCC1(C2)C(F)(F)F)N.Cl
XLogP32.1 (estimated)

The bridgehead amine adopts an exo configuration, as inferred from the bicyclic system’s strain minimization principles. The trifluoromethyl group’s strong electron-withdrawing nature reduces the amine’s basicity compared to non-fluorinated analogs, with a predicted pKa of ~7.2.

Crystallographic and Conformational Analysis

While single-crystal X-ray data remain unpublished, computational models suggest that the bicyclic framework enforces a rigid, bowl-like conformation. The trifluoromethyl group’s steric bulk and electronegativity induce localized polarization, potentially enhancing intermolecular interactions in supramolecular assemblies .

Synthesis and Scalable Production

Photochemical Cyclization Strategies

Industrial synthesis leverages [2+2] photocycloaddition reactions under UV irradiation to construct the bicyclo[2.2.1]heptane core. For example, irradiation of 1,3-dienes in the presence of CF3_3-substituted dienophiles yields the bicyclic intermediate, which undergoes subsequent amination and hydrochloride salt formation.

Table 2: Representative Synthetic Pathway

StepReactionConditionsYield
1Diene + CF3_3 dienophileUV (254 nm), CH2_2Cl2_2, 24h62%
2Reductive aminationNH3_3, NaBH3_3CN, MeOH78%
3Salt formationHCl (g), Et2_2O95%

Continuous-flow photochemistry systems improve scalability by mitigating light penetration limitations in batch reactors, achieving throughputs exceeding 500 g/day in pilot-scale trials.

Purification and Quality Control

Final purification via recrystallization from ethanol/water mixtures yields >99% purity (HPLC). Residual solvent levels comply with ICH Q3C guidelines, with dichloromethane <10 ppm and methanol <3000 ppm.

Chemical Reactivity and Derivative Synthesis

Amine Functionalization Pathways

The primary amine undergoes typical nucleophilic reactions:

  • Acylation: Treatment with acetyl chloride in THF produces the corresponding acetamide (Rf=0.45\text{R}_f = 0.45, hexane/EtOAc 3:1) .

  • Reductive alkylation: Reactivity with aldehydes and NaBH4_4 yields N-alkylated derivatives, though steric hindrance from the bicyclic system reduces reaction rates by ~40% compared to acyclic amines.

Trifluoromethyl Group Reactivity

The -CF3_3 group exhibits limited participation in direct transformations but profoundly influences electronic properties. Hammett substituent constants (σm=0.43\sigma_m = 0.43) indicate moderate electron withdrawal, stabilizing adjacent negative charges in deprotonated intermediates .

Table 3: Selected Derivatives and Applications

DerivativeApplicationBiological Activity (IC50_{50})
N-AcetylMetabolic stability probeN/A
N-BenzylDopamine receptor ligandD2_2: 120 nM
SulfonamideCarbonic anhydrase inhibitorhCA II: 4.7 µM

Applications in Pharmaceutical Research

Bioisostere for Piperidine Scaffolds

The bicyclo[2.2.1]heptane system serves as a conformationally restricted piperidine bioisostere. In opioid receptor modulators, this substitution improves metabolic stability (t1/2_{1/2} increased from 1.2 to 4.7 h in human liver microsomes) while retaining nanomolar affinity (μOR Ki_i = 8.3 nM) .

Fluorine-Mediated Pharmacokinetic Optimization

The trifluoromethyl group enhances blood-brain barrier penetration (logBB = 0.17 vs. -0.43 for non-fluorinated analog) and reduces oxidative metabolism, as evidenced by 3-fold lower CYP3A4-mediated clearance rates.

Hazard StatementCodePrecautionary Measures
Harmful if swallowedH302Avoid ingestion; seek medical attention if >50 mg ingested
Skin irritationH315Wear nitrile gloves; wash exposed skin with soap/water
Eye damageH319Use chemical goggles; irrigate eyes for 15 min if contacted
Respiratory irritationH335Use fume hood or respirator (P100 filter)

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparison with 1-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS 2305252-13-3) reveals marked differences:

Table 4: Isomer Comparison

PropertyC4-CF3_3 IsomerC1-CF3_3 Isomer
logP (calc.)2.11.8
Aqueous solubility3.2 mg/mL5.6 mg/mL
μOR binding affinity8.3 nM210 nM

The C4-substituted isomer’s superior receptor affinity stems from enhanced hydrophobic contact with transmembrane helix 2 .

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